molecular formula C14H20O2 B6145273 {4-[(2-methylphenyl)methyl]oxan-4-yl}methanol CAS No. 1462275-44-0

{4-[(2-methylphenyl)methyl]oxan-4-yl}methanol

Cat. No. B6145273
CAS RN: 1462275-44-0
M. Wt: 220.3
InChI Key:
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Description

{4-[(2-methylphenyl)methyl]oxan-4-yl}methanol, also known as 4-MPM, is a synthetic compound that has been studied for its potential applications in scientific research.

Mechanism of Action

The mechanism of action of {4-[(2-methylphenyl)methyl]oxan-4-yl}methanol is not fully understood. It is believed to inhibit MAO-B by binding to the active site of the enzyme, thereby preventing the breakdown of neurotransmitters. It is also believed to inhibit acetylcholinesterase by binding to the active site of the enzyme, thereby preventing the breakdown of acetylcholine.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been extensively studied. However, it has been shown to inhibit the activity of MAO-B and acetylcholinesterase in vitro, suggesting that it may be able to modulate the activity of these enzymes in vivo. In addition, this compound has been shown to reduce the levels of dopamine and serotonin in the brain, suggesting that it may have an effect on the neurotransmitter systems in the brain.

Advantages and Limitations for Lab Experiments

{4-[(2-methylphenyl)methyl]oxan-4-yl}methanol has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has a low cost. It is also stable and has a high solubility in water. However, this compound also has some limitations. It has a low bioavailability and is rapidly metabolized by the body, making it difficult to study its effects in vivo.

Future Directions

There are several potential future directions for {4-[(2-methylphenyl)methyl]oxan-4-yl}methanol research. One potential direction is to further study the biochemical and physiological effects of this compound. This could include studying the effects of this compound on neurotransmitter levels in the brain, as well as its potential effects on other biochemical pathways. Another potential direction is to study the potential therapeutic applications of this compound. This could include studying the potential of this compound as a treatment for neurological disorders, such as Parkinson's disease or Alzheimer's disease. Additionally, further research could be done to improve the synthesis method of this compound in order to make it more efficient and cost-effective.

Synthesis Methods

{4-[(2-methylphenyl)methyl]oxan-4-yl}methanol is synthesized from 4-methoxyphenyl-2-methylpropanal (MPMP) through a reaction with anhydrous hydrazine in an acidic medium. The reaction is carried out at a temperature of 80-90°C for 3-4 hours. The reaction yields this compound as the main product, with some minor byproducts.

Scientific Research Applications

{4-[(2-methylphenyl)methyl]oxan-4-yl}methanol has been studied for its potential applications in scientific research. It has been used as an inhibitor of monoamine oxidase B (MAO-B), which is an enzyme that breaks down neurotransmitters such as dopamine and serotonin. This compound has also been studied for its potential to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter involved in memory and learning.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for '{4-[(2-methylphenyl)methyl]oxan-4-yl}methanol' involves the protection of the hydroxyl group of methanol, followed by the alkylation of the protected alcohol with 2-methylbenzyl chloride. The resulting intermediate is then subjected to ring-opening reaction with tetrahydrofuran (THF) to yield the final product.", "Starting Materials": ["Methanol", "2-Methylbenzyl chloride", "Tetrahydrofuran (THF)", "Sodium hydride (NaH)", "Methanesulfonic acid (MsOH)", "Diethyl ether"], "Reaction": ["Step 1: Protection of methanol using MsOH and diethyl ether to form methyl methanesulfonate", "Step 2: Alkylation of the protected alcohol with 2-methylbenzyl chloride using NaH as a base to form the intermediate", "Step 3: Ring-opening reaction of the intermediate with THF using MsOH as a catalyst to yield the final product"] }

CAS RN

1462275-44-0

Molecular Formula

C14H20O2

Molecular Weight

220.3

Purity

95

Origin of Product

United States

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